1-(3-Fluoro-2-mercaptophenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluoro group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-2-mercaptophenyl)propan-2-one typically involves the introduction of the fluoro and mercapto groups onto a phenyl ring, followed by the attachment of the propanone moiety. One common method involves the reaction of 3-fluoro-2-nitrophenylpropan-2-one with thiourea under acidic conditions to introduce the mercapto group. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-Fluoro-2-sulfonylphenyl)propan-2-one.
Reduction: Formation of 1-(3-Fluoro-2-mercaptophenyl)propan-2-ol.
Substitution: Formation of compounds such as 1-(3-Amino-2-mercaptophenyl)propan-2-one.
Scientific Research Applications
1-(3-Fluoro-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially altering their function. The fluoro group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The propanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(3-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Fluoro-2-mercaptophenyl)butan-2-one: Similar structure but with a butanone moiety instead of a propanone moiety.
Uniqueness
1-(3-Fluoro-2-mercaptophenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both fluoro and mercapto groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-fluoro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9FOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3 |
InChI Key |
XLUOSYFZRUFQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)S |
Origin of Product |
United States |
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